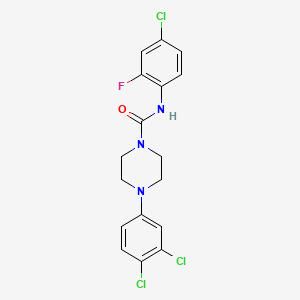
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The introduction of the 4-chloro-2-fluorophenyl and 3,4-dichlorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaH or KOtBu in DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems, including their metabolism and toxicity.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s halogenated aromatic rings allow it to form strong interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
- N-(4-Fluorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
- N-(4-Bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Uniqueness
N-(4-CHLORO-2-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s binding affinity to molecular targets and alter its metabolic stability compared to similar compounds with only one type of halogen substituent.
Properties
Molecular Formula |
C17H15Cl3FN3O |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H15Cl3FN3O/c18-11-1-4-16(15(21)9-11)22-17(25)24-7-5-23(6-8-24)12-2-3-13(19)14(20)10-12/h1-4,9-10H,5-8H2,(H,22,25) |
InChI Key |
IHXILBXSVWOOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


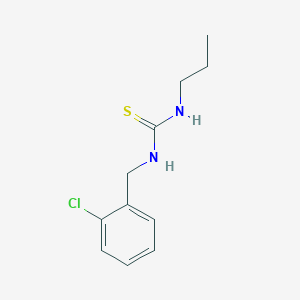


![1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10962355.png)
![Tetrahydrofuran-2-ylmethyl 3-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10962356.png)
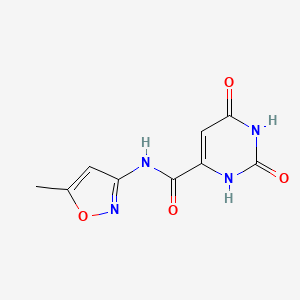
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962379.png)
![N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10962385.png)
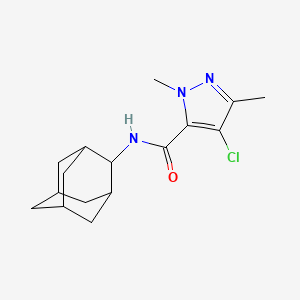
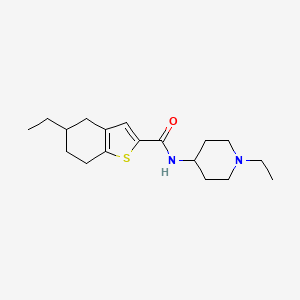
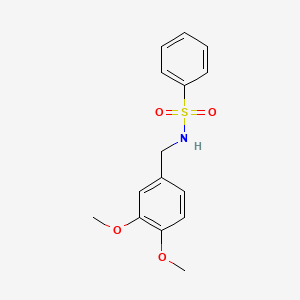
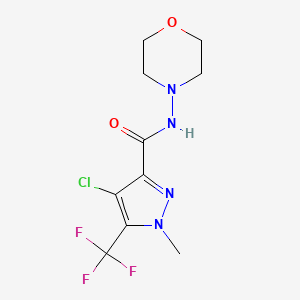
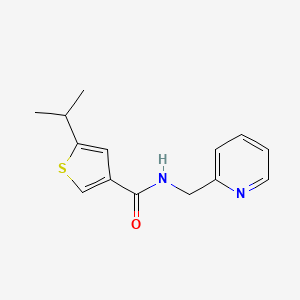
methanone](/img/structure/B10962424.png)
